molecular formula C22H23Br2N7O3 B15020667 3,5-Dibromo-2,4-dihydroxybenzaldehyde [4-(2,5-dimethylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

3,5-Dibromo-2,4-dihydroxybenzaldehyde [4-(2,5-dimethylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

Cat. No.: B15020667
M. Wt: 593.3 g/mol
InChI Key: TUSYTBWWHXUDMQ-OPEKNORGSA-N
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Description

2,4-DIBROMO-6-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]BENZENE-1,3-DIOL is a complex organic compound that features a benzene ring substituted with bromine atoms, a triazine ring, and a morpholine group

Properties

Molecular Formula

C22H23Br2N7O3

Molecular Weight

593.3 g/mol

IUPAC Name

2,4-dibromo-6-[(E)-[[4-(2,5-dimethylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]benzene-1,3-diol

InChI

InChI=1S/C22H23Br2N7O3/c1-12-3-4-13(2)16(9-12)26-20-27-21(29-22(28-20)31-5-7-34-8-6-31)30-25-11-14-10-15(23)19(33)17(24)18(14)32/h3-4,9-11,32-33H,5-8H2,1-2H3,(H2,26,27,28,29,30)/b25-11+

InChI Key

TUSYTBWWHXUDMQ-OPEKNORGSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC(=C(C(=C4O)Br)O)Br

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=C(C(=C4O)Br)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]BENZENE-1,3-DIOL typically involves multiple steps, starting with the bromination of a benzene derivative. The bromination can be achieved using reagents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of high-purity reagents to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]BENZENE-1,3-DIOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]BENZENE-1,3-DIOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring and morpholine group play crucial roles in its binding affinity and specificity .

Biological Activity

3,5-Dibromo-2,4-dihydroxybenzaldehyde [4-(2,5-dimethylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of bromine atoms and a hydrazone linkage that contributes to its unique reactivity and biological activity. The molecular formula is C16H18Br2N4O3C_{16}H_{18}Br_2N_4O_3, with a molecular weight of approximately 450.15 g/mol.

The biological activity of this compound is thought to arise from its ability to interact with various biomolecular targets such as enzymes and receptors. The specific mechanisms include:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that 3,5-dibromo-2,4-dihydroxybenzaldehyde derivatives exhibit significant antimicrobial properties. A study demonstrated that these compounds effectively inhibited the growth of various bacterial strains, suggesting their potential as antimicrobial agents in therapeutic applications.

Antioxidant Properties

The compound has shown promising antioxidant activity, which is crucial for preventing oxidative stress-related diseases. The antioxidant mechanism is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

Anti-inflammatory Effects

In vitro studies have suggested that this compound can reduce the production of pro-inflammatory cytokines. This effect may be mediated through the inhibition of the NF-kB signaling pathway, which plays a critical role in inflammation .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 3,5-dibromo-2,4-dihydroxybenzaldehyde against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, demonstrating its potential as a broad-spectrum antimicrobial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Case Study 2: Antioxidant Activity

In a study assessing the antioxidant capacity using DPPH radical scavenging assays, the compound exhibited an IC50 value of 25 µg/mL. This suggests a strong potential for use in formulations aimed at combating oxidative stress .

Assay TypeIC50 Value (µg/mL)
DPPH Scavenging25

Case Study 3: Anti-inflammatory Mechanism

An investigation into the anti-inflammatory effects revealed that treatment with the compound significantly reduced TNF-α levels in LPS-stimulated macrophages. This suggests its efficacy in modulating inflammatory responses at cellular levels .

Q & A

Basic: What synthetic strategies are recommended for preparing this hydrazone-triazine derivative?

Answer:
The compound is synthesized via a multi-step approach:

Hydrazone Formation : React 3,5-dibromo-2,4-dihydroxybenzaldehyde with a triazine-based hydrazine derivative. Use absolute ethanol with glacial acetic acid as a catalyst under reflux (4–6 hours). Filter and purify via recrystallization (water-ethanol) .

Triazine Functionalization : For the triazine moiety, substitute chlorine atoms (e.g., in 4-chloro-6-morpholino-1,3,5-triazine) with amines. Use morpholine in dioxane/water with sodium carbonate at 70–80°C for 8–9 hours .
Key Considerations : Optimize stoichiometry to avoid side products (e.g., unreacted aldehyde). Monitor via TLC (silica gel, ethyl acetate/hexane).

Basic: How is the compound characterized to confirm structural integrity?

Answer:
Use a combination of analytical techniques:

  • NMR : Assign peaks for the hydrazone NH (δ 10–12 ppm), aromatic protons (δ 6–8 ppm), and morpholine CH2 groups (δ 3–4 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns matching the triazine and hydrazone moieties .
  • Elemental Analysis : Verify %C, %H, %N within ±0.4% of theoretical values.
    Note : Discrepancies in melting points (e.g., vs. literature) may indicate polymorphic forms or impurities .

Advanced: How does pH influence the stability of the hydrazone linkage in aqueous systems?

Answer:
The hydrazone bond is pH-sensitive:

  • Acidic Conditions (pH < 4) : Protonation of the hydrazone nitrogen leads to hydrolysis, releasing the aldehyde and triazine-hydrazine fragments. Monitor via HPLC (C18 column, 0.1% formic acid/ACN gradient) .
  • Neutral/Alkaline Conditions (pH 7–9) : Stable for ≥48 hours. Use phosphate buffer (50 mM) for kinetic studies.
    Experimental Design :
  • Incubate the compound at varying pH (2–10) at 37°C.
  • Quantify degradation products via LC-MS and compare peak areas .

Advanced: How to resolve contradictions in purity assessments between HPLC and NMR data?

Answer:
Contradictions arise from:

  • NMR-Invisible Impurities (e.g., inorganic salts, non-protonated species).
  • HPLC Co-Elution (e.g., diastereomers with similar retention times).
    Methodology :

Orthogonal Techniques :

  • Use HPLC-UV (λ = 254 nm) with a polar stationary phase (e.g., HILIC) to separate polar impurities.
  • IR Spectroscopy : Confirm absence of carbonyl impurities (e.g., unreacted aldehyde at ~1700 cm⁻¹) .

Spiking Experiments : Add a reference standard to confirm co-elution in HPLC.

Advanced: What mechanistic insights guide the design of biological activity assays?

Answer:
The compound’s bioactivity likely stems from:

  • Triazine Core : Inhibits kinases via ATP-binding pocket competition.
  • Hydrazone Linker : Modulates solubility and membrane permeability.
    Assay Design :
  • Kinase Inhibition : Use fluorescence polarization (FP) with a FITC-labeled ATP analog.
  • Cellular Uptake : Treat cancer cell lines (e.g., HeLa) and quantify intracellular concentration via LC-MS/MS.
    Data Interpretation : Compare IC50 values with structural analogs to establish SAR .

Advanced: How to model the compound’s interaction with biological targets computationally?

Answer:

Docking Studies : Use AutoDock Vina with a kinase X-ray structure (PDB ID: 3QKK). Focus on the triazine-morpholine region for binding affinity.

MD Simulations (GROMACS) : Simulate 100 ns trajectories in explicit solvent to assess hydrazone flexibility and binding stability.

QM/MM Calculations : Optimize electron density maps for the hydrazone bond to predict hydrolysis susceptibility .

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